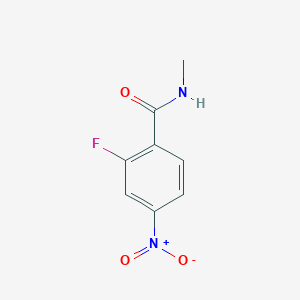

2-Fluoro-N-methyl-4-nitrobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O3/c1-10-8(12)6-3-2-5(11(13)14)4-7(6)9/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGRZEVFBBAKCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702697 | |

| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915087-24-0 | |

| Record name | 2-Fluoro-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Fluoro-N-methyl-4-nitrobenzamide synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-Fluoro-N-methyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of the predominant and field-proven synthetic pathway for this compound, a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the androgen receptor antagonist Enzalutamide (MDV3100).[1][2][3] We will dissect a robust, two-stage synthetic strategy, beginning with the synthesis of the critical precursor, 2-fluoro-4-nitrobenzoic acid, followed by its conversion to the target N-methyl amide. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles, mechanistic insights, and comparative data to ensure reproducible and scalable outcomes.

Stage 1: Synthesis of the Key Precursor: 2-Fluoro-4-nitrobenzoic acid

The most common and economically viable route to 2-fluoro-4-nitrobenzoic acid involves the oxidation of the readily available starting material, 2-fluoro-4-nitrotoluene.[1] This transformation targets the methyl group for conversion to a carboxylic acid, a foundational reaction in organic synthesis.

Expertise & Mechanistic Insight: The Oxidation Pathway

The oxidation of an electron-deficient benzylic methyl group, such as in 2-fluoro-4-nitrotoluene, requires a potent oxidizing agent. Potassium permanganate (KMnO₄) is a classic and effective choice for this transformation. The reaction is typically performed in an aqueous basic solution. The presence of a phase transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride, is crucial for success.[3][4][5] The PTC facilitates the transfer of the permanganate anion from the aqueous phase to the organic phase (where the toluene derivative resides), dramatically accelerating the reaction rate. The reaction proceeds through a series of oxidative steps, ultimately cleaving the C-H bonds of the methyl group to form the carboxylate salt, which is then protonated during acidic workup to yield the desired carboxylic acid.

Workflow for Synthesis of 2-Fluoro-4-nitrobenzoic acid

Caption: Workflow for the oxidation of 2-fluoro-4-nitrotoluene.

Detailed Experimental Protocol: Oxidation with KMnO₄

This protocol is a synthesis of methodologies reported in the literature.[3][4][5]

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, charge 2-fluoro-4-nitrotoluene (e.g., 0.2 mol), water (e.g., 500 mL), sodium hydroxide (e.g., 0.25 mol), and a phase transfer catalyst like tetrabutylammonium bromide (e.g., 0.01 mol).[5]

-

Heating and Reagent Addition: Heat the stirred mixture to 85-95°C.[4][5] Once the temperature is stable, begin adding potassium permanganate (KMnO₄) (e.g., 0.5 mol total) in several small portions over 2-3 hours to control the exothermic reaction.[4][5]

-

Reaction Monitoring: Maintain the temperature at 95°C and stir vigorously for an additional 8-16 hours.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup and Isolation: While still hot, filter the reaction mixture through a pad of Celite to remove the manganese dioxide (MnO₂) byproduct.[3][4] Cool the filtrate to room temperature and then acidify it to pH 2 by slowly adding concentrated hydrochloric acid.[3][4]

-

Purification: A white or off-white precipitate will form. Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield 2-fluoro-4-nitrobenzoic acid.[3][5]

Data Summary: Oxidation Reaction

| Parameter | Value | Source(s) |

| Starting Material | 2-Fluoro-4-nitrotoluene | [3][4][5] |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) | [3][4][5] |

| Catalyst | Tetrabutylammonium Bromide/Chloride | [4][5] |

| Temperature | 80 - 95°C | [5] |

| Typical Yield | 73 - 75% | [3][4][5] |

| Product Purity | >98% | [5] |

Stage 2: Amide Bond Formation: From Acid to Amide

The conversion of a carboxylic acid to an amide is a cornerstone of organic synthesis. A direct reaction between a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a non-reactive ammonium carboxylate salt.[6] Therefore, the carboxylic acid must first be "activated" to an electrophilic species that can readily react with the amine nucleophile.

Strategy A: The Acyl Chloride Pathway

This is the most widely reported and robust method for synthesizing this compound.[1][3] It is a two-step process: first, the carboxylic acid is converted to a highly reactive acyl chloride, which is then immediately reacted with methylamine.

-

Step 2a: Synthesis of 2-Fluoro-4-nitrobenzoyl chloride: Carboxylic acids are readily converted to acyl chlorides using chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][6][7] Thionyl chloride is often preferred for its cost-effectiveness and because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to generate the Vilsmeier reagent in situ, which is the active catalytic species.[7]

-

Step 2b: Amination with Methylamine: The resulting acyl chloride is highly electrophilic and reacts rapidly with methylamine in a nucleophilic acyl substitution reaction to form the stable amide bond.[1]

Overall Synthesis Pathway

Caption: The complete synthesis pathway via the acyl chloride intermediate.

Detailed Experimental Protocol: Acyl Chloride Pathway

This protocol is based on procedures described for this and similar transformations.[3][5][8]

-

Acyl Chloride Formation: To a flask containing 2-fluoro-4-nitrobenzoic acid (e.g., 0.148 mol) and a suitable solvent like 1,2-dichloroethane (e.g., 275 mL), add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1.4 mL).[5] Add thionyl chloride (SOCl₂) (e.g., 0.22 mol) dropwise at room temperature.[5] Stir the mixture for several hours until the conversion is complete (can be monitored by quenching a small aliquot with methanol and checking for methyl ester formation by TLC or GC). The solvent and excess SOCl₂ can be removed under reduced pressure to yield the crude acyl chloride.

-

Amination: Dissolve the crude 2-fluoro-4-nitrobenzoyl chloride in a suitable aprotic solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0-5°C). Slowly add an excess of methylamine (e.g., as a 40% aqueous solution or bubbled as a gas) while maintaining the low temperature.

-

Workup and Purification: After the addition is complete, allow the reaction to stir for another 1-2 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute acid (e.g., 1N HCl) and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The final product, this compound, can be purified by recrystallization or silica gel chromatography.

Data Summary: Acyl Chloride Amidation

| Parameter | Value | Source(s) |

| Starting Material | 2-Fluoro-4-nitrobenzoic Acid | [1][3] |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) | [3][5][8] |

| Amine Source | Methylamine | [1][8] |

| Overall Yield (2 steps) | ~95% | [3] |

| Product Form | Solid | [9] |

Strategy B: Direct Amidation with Coupling Reagents (Alternative Approach)

While the acyl chloride method is robust, modern organic synthesis often employs direct "coupling reagents" that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions.[10][11] This approach can be advantageous for sensitive substrates where the harsh conditions of acyl chloride formation are undesirable.

Causality and Mechanism: Carbodiimides like dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[6][12][13] The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate.[6][14] This intermediate is essentially an activated ester. The amine then attacks the carbonyl carbon of this intermediate, forming the amide and releasing a urea byproduct (e.g., dicyclohexylurea, DCU).[12][13] Additives like HOBt (Hydroxybenzotriazole) are often included to suppress side reactions and minimize potential racemization if chiral centers are present.[15]

General Mechanism for Carbodiimide Coupling

Caption: Generalized mechanism for direct amide coupling using a carbodiimide reagent.

Conclusion

The synthesis of this compound is most effectively and commonly achieved through a two-stage process. The first stage involves the robust phase-transfer catalyzed oxidation of 2-fluoro-4-nitrotoluene to its corresponding benzoic acid with high yield and purity.[3] The second stage reliably converts this carboxylic acid to the target amide via an acyl chloride intermediate, a classic and scalable method that consistently delivers high yields.[3] While direct coupling methods represent a valid alternative, the acyl chloride pathway remains a field-proven and economically sound choice for the large-scale production of this critical pharmaceutical intermediate. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis and application of this compound in advanced drug development programs.

References

-

Liu, K. et al. (2020). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

-

Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, ACS Publications. Available at: [Link]

-

Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy. Available at: [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides. Available at: [Link]

-

Orliac, A. et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters, ACS Publications. Available at: [Link]

-

Pattar, V. P. et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC, NIH. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]

-

AK Lectures. (2014). Amide Formation from Carboxylic Acids. YouTube. Available at: [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

-

Ishihara, K. et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. RSC Publications. Available at: [Link]

- Google Patents. (2010). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile. Google Patents.

-

WIPO. (2024). WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. Available at: [Link]

-

Patsnap. (n.d.). Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka | Patsnap. Available at: [Link]

-

Xu, D. et al. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

Sources

- 1. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 | Benchchem [benchchem.com]

- 2. This compound , 95+% , 915087-24-0 - CookeChem [cookechem.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 6. Amide Synthesis [fishersci.dk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | 915087-24-0 [sigmaaldrich.com]

- 10. Amide synthesis by acylation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Khan Academy [khanacademy.org]

- 13. peptide.com [peptide.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties of 2-Fluoro-N-methyl-4-nitrobenzamide

An In-depth Technical Guide to 2-Fluoro-N-methyl-4-nitrobenzamide: Properties, Synthesis, and Applications

Introduction

This compound is a key chemical intermediate with significant applications in pharmaceutical synthesis. Its molecular architecture, featuring a fluorine atom and a nitro group on a benzamide scaffold, provides a versatile platform for the construction of complex, biologically active molecules. This guide offers a detailed examination of its chemical properties, synthesis protocols, reactivity, and primary applications, with a focus on its role in the development of modern therapeutics. The strategic placement of its functional groups makes it a subject of interest for researchers and drug development professionals, particularly in the field of oncology.

Physicochemical Properties

This compound is typically a solid at room temperature.[1][2] Its core properties are summarized in the table below. Proper storage in a cool, dry, and well-sealed environment is recommended to maintain its integrity.[1][2]

| Property | Value | Source(s) |

| CAS Number | 915087-24-0 | [1][2][3] |

| Molecular Formula | C₈H₇FN₂O₃ | [1][2] |

| Molecular Weight | 198.15 g/mol | [2][4] |

| Physical Form | Solid | [1][2] |

| Purity | ≥95% | [1][4] |

| Density | ~1.4 g/cm³ | [2] |

| Refractive Index | ~1.54 | [2] |

| Storage | Sealed in dry, room temperature | [1] |

| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N | [1] |

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the oxidation of 2-fluoro-4-nitrotoluene. The resulting carboxylic acid is then activated and reacted with methylamine to form the final amide product. This pathway is a reliable and scalable method for producing the intermediate.[5]

Part 1: Synthesis of 2-Fluoro-4-nitrobenzoic Acid (Precursor)

The precursor, 2-Fluoro-4-nitrobenzoic acid, is prepared by the oxidation of 2-fluoro-4-nitrotoluene. A common and efficient method involves using potassium permanganate (KMnO₄) as the oxidizing agent in the presence of a phase transfer catalyst, which achieves high yields.[5][6]

Experimental Protocol: Oxidation of 2-fluoro-4-nitrotoluene

-

Reaction Setup : To a suitable reaction vessel, add 2-fluoro-4-nitrotoluene (0.2 mol), water (500 mL), sodium hydroxide (0.25 mol), and a phase transfer catalyst such as tetrabutylammonium bromide (0.01 mol).[6]

-

Heating : Stir the mixture evenly and heat to approximately 95°C.[6][7]

-

Oxidant Addition : Add potassium permanganate (0.5 mol) in batches to control the exothermic reaction while maintaining the temperature.[6]

-

Reaction Monitoring : The reaction is maintained at temperature for several hours (e.g., 8-16 hours) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up : After completion, the hot mixture is filtered through Celite to remove the manganese dioxide (MnO₂) byproduct.[7][8]

-

Acidification : The filtrate is cooled and acidified to a pH of 2 using concentrated hydrochloric acid, causing the 2-fluoro-4-nitrobenzoic acid product to precipitate as a white or off-white solid.[6][8]

-

Isolation : The solid is collected by vacuum filtration, washed with water, and dried to yield the product with a purity of over 98%.[6] The reported yield for this process is approximately 74%.[5]

Part 2: Synthesis of this compound

The conversion of the carboxylic acid to the final N-methyl amide proceeds via a two-step, one-pot sequence involving chlorination followed by amination.[5]

Experimental Protocol: Amide Formation

-

Acyl Chloride Formation : In a reaction flask, suspend 2-fluoro-4-nitrobenzoic acid (0.148 mol) in a solvent like 1,2-dichloroethane (275 ml). Add a catalytic amount of N,N-dimethylformamide (DMF).[6] Add thionyl chloride (0.22 mol) dropwise to the mixture.[6] Stir the reaction at room temperature. This converts the carboxylic acid to the more reactive 2-fluoro-4-nitrobenzoyl chloride intermediate.

-

Amidation : After the formation of the acyl chloride is complete, an excess of methylamine (typically an aqueous solution) is added to the reaction mixture.[9]

-

Reaction and Isolation : The mixture is stirred for an additional hour. The reaction is then quenched with water, and the product, this compound, is isolated. This process is highly efficient, with reported yields of around 95%.[5]

Caption: Key reaction pathway to the Enzalutamide precursor.

Other Potential Applications

Given its structure as a substituted benzamide, this compound and its derivatives are valuable in drug discovery. Fluorinated benzamides are explored for their potential to bind to biological targets like the protein Cereblon (CRBN), and the introduction of fluorine can enhance binding affinity and modulate physicochemical properties. [10]The broader class of fluoro-nitroaromatic compounds are also used in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are targeted cancer therapies. [11][12][13][14]

Spectroscopic Data

While a full spectroscopic analysis of the title compound is not publicly detailed in the provided sources, data for its immediate precursor, 2-fluoro-4-nitrobenzoic acid, is available and crucial for quality control during synthesis.

-

¹H NMR of 2-fluoro-4-nitrobenzoic acid (400 MHz, DMSO-d₆): δ (ppm) 8.23 (d, J=10.5 Hz, 1H), 8.06-8.18 (m, 2H). [5][6] Full characterization of this compound would typically involve ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory or industrial setting.

-

GHS Hazard Classification :

-

Pictogram : GHS07 (Exclamation Mark). [1] * Signal Word : Warning. [1] * Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [1][15] * Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [1][15]

-

-

Handling Recommendations :

-

Use only in a well-ventilated area. [15][16] * Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [15][16] * Avoid contact with skin, eyes, and clothing. [15]Wash hands thoroughly after handling. [15][16] * In case of fire, use water spray, dry chemical, carbon dioxide, or chemical foam. [15]Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen fluoride. [15][16]

-

Conclusion

This compound stands out as a high-value intermediate in modern organic synthesis. Its well-defined synthesis from readily available starting materials and the specific reactivity of its nitro group make it an indispensable building block for complex pharmaceutical agents, most notably the anti-cancer drug Enzalutamide. The principles of its synthesis and reactivity provide a clear example of strategic molecular design, where functional groups are installed to be chemically manipulated in a precise sequence to achieve a desired molecular target. For researchers and professionals in drug development, a thorough understanding of this compound's properties is essential for leveraging its full potential in creating next-generation therapeutics.

References

- 2-Fluoro-4-nitrobenzoic acid synthesis - ChemicalBook. (n.d.).

- 2-Fluoro-4-nitrobenzoic acid | 403-24-7 - Benchchem. (n.d.).

- What are the properties, preparation methods, and applications of 2-Fluoro-4-nitrobenzoic acid? - Guidechem. (n.d.).

- This compound | 915087-24-0 - Sigma-Aldrich. (n.d.).

- 2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | CID 21784094 - PubChem. (n.d.).

- 2-Fluoro-4-methyl-5-nitrobenzonitrile - AK Scientific, Inc. (n.d.).

- 915087-24-0 this compound AKSci 5374AC. (n.d.).

- 350-32-3|2-Fluoro-4-nitrobenzamide|BLD Pharm. (n.d.).

- This compound - Advanced ChemBlocks. (n.d.).

- CN103483321A - Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap. (n.d.).

- 2-Fluoro-4-nitrobenzoic acid | 403-24-7 - ChemicalBook. (n.d.).

- This compound | 915087-24-0 - Sigma-Aldrich. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- This compound | 915087-24-0 - ChemicalBook. (n.d.).

- Xu, D., Xu, X., & Zhu, Z. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616.

- CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (n.d.).

- CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024, April 1).

- Fedorova, O. A., et al. (2019). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development, 23(11), 2315-2339.

- This compound , 95+% , 915087-24-0 - CookeChem. (n.d.).

- This compound - C8H7FN2O3 | CSSS00011397521 - Chemspace. (n.d.).

- Patel, M. R., et al. (2020). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 63(15), 8146-8164.

- Ku-Zentgraf, K. M., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(1), 369-386.

- 2-Fluoro-N-methyl-4-nitro-benzamide | Chemical | Intermediates | Manufactured | Supplied. (n.d.).

- Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

- El-Damasy, A. K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. New Journal of Chemistry, 45(4), 2026-2039.

- El-Damasy, A. K., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(4), 2026-2039.

- Compound 2-fluoro-N-(4-methyl-2-nitrophenyl)benzamide - Chemdiv. (n.d.).

- 915087-24-0 | this compound - Anax Laboratories. (n.d.).

- Disperse yellow 241 | 83249-52-9 | FD41305 | Biosynth. (n.d.).

- 1-Formylpyrrolidine from Aladdin Scientific | Biocompare.com. (n.d.).

- E-mail Url - ChemView - EPA. (n.d.).

- 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 - ChemicalBook. (n.d.).

Sources

- 1. This compound | 915087-24-0 [sigmaaldrich.com]

- 2. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 3. This compound | 915087-24-0 [chemicalbook.com]

- 4. This compound , 95+% , 915087-24-0 - CookeChem [cookechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-Fluoro-4-nitrobenzoic acid | 403-24-7 [chemicalbook.com]

- 8. 2-Fluoro-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of 2-Fluoro-N-methyl-4-nitrobenzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2-Fluoro-N-methyl-4-nitrobenzamide, a key intermediate in the synthesis of advanced therapeutic agents such as Enzalutamide. In the absence of publicly available, experimentally determined crystal structures and complete spectroscopic datasets, this document synthesizes known chemical properties, detailed synthesis protocols, and robust theoretical and predictive analyses of its spectroscopic characteristics. We present detailed, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. By integrating predictive data with the fundamental principles of structural elucidation, this guide offers a thorough framework for understanding, characterizing, and utilizing this critical chemical entity in research and development settings.

Introduction and Chemical Identity

This compound is a substituted aromatic amide of significant interest in medicinal chemistry and pharmaceutical development. Its structure combines a fluorinated nitrobenzene ring with an N-methylated amide functional group, making it a versatile building block. Notably, it serves as a crucial precursor in the multi-step synthesis of Enzalutamide (MDV3100), a second-generation non-steroidal anti-androgen used in the treatment of castration-resistant prostate cancer.[1][2] Understanding its precise molecular structure is paramount for optimizing synthesis yields, ensuring purity, and predicting its reactivity.

This guide provides an in-depth examination of its structural features through a combination of established synthesis data and predictive spectroscopic analysis.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| CAS Number | 915087-24-0 | [4][5] |

| Molecular Formula | C₈H₇FN₂O₃ | [4][5] |

| Molecular Weight | 198.15 g/mol | [4][5] |

| Physical Form | Solid | [4][5] |

| Purity (Typical) | ≥95% | [5] |

| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N | |

| Safety Hazards | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | [5] |

Synthesis and Formation

The primary route for synthesizing this compound involves a multi-step process beginning with 2-fluoro-4-nitrotoluene. This established pathway ensures high yields and purity, which are critical for its use in pharmaceutical manufacturing.[2][6][7] The causality behind this specific pathway is rooted in the accessibility of the starting materials and the efficiency of the chosen reactions for introducing the required functional groups in the correct positions.

Synthetic Workflow

The synthesis can be logically broken down into three primary stages: oxidation, chlorination/amidation.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on established literature.[2][6][7]

Part A: Oxidation of 2-Fluoro-4-nitrotoluene

-

Reaction Setup: To a 1L reaction flask, add 2-fluoro-4-nitrotoluene (0.2 mol), water (500 mL), sodium hydroxide (0.25-0.50 mol), and a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (0.01 mol).

-

Oxidation: Heat the stirred mixture to 85-95°C. Add potassium permanganate (0.5 mol) in portions to control the exothermic reaction. Maintain the temperature for 8-16 hours. The PTC is crucial for facilitating the transport of the permanganate ion into the organic phase, thereby increasing the reaction rate.

-

Workup: Monitor the reaction by TLC. Upon completion, filter the hot mixture to remove manganese dioxide (MnO₂). Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.

-

Isolation: Filter the precipitate, wash with water, and dry to yield 2-fluoro-4-nitrobenzoic acid as an off-white solid.

Part B: Synthesis of this compound

-

Acid Chloride Formation: In a reaction vessel, suspend 2-fluoro-4-nitrobenzoic acid (0.15 mol) in an inert solvent like 1,2-dichloroethane (275 mL). Add a catalytic amount of N,N-dimethylformamide (DMF). Add thionyl chloride (0.22 mol) dropwise. Heat the mixture to reflux for 3-5 hours. The DMF catalyzes the formation of the highly reactive Vilsmeier reagent, which is the active chlorinating agent.

-

Amidation: Cool the reaction mixture in an ice bath to approximately -3°C. Bubble methylamine gas (0.22 mol) through the solution until it becomes basic. The low temperature is necessary to control the exothermic reaction between the acid chloride and the highly nucleophilic methylamine.

-

Isolation and Purification: Continue stirring for 1.5 hours. Remove the solvent under reduced pressure. Add water to the residue to precipitate the crude product. Filter, wash with water, and dry to obtain this compound.

Structural Elucidation: A Predictive and Methodological Approach

Due to the absence of published experimental spectra, this section details the standard methodologies for structural analysis and provides a predicted interpretation of the expected results, grounded in the known structure of the molecule and data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound.

Expected ESI-MS Data: Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

-

Predicted [M+H]⁺: 199.0517 (Calculated for C₈H₈FN₂O₃⁺)

-

Predicted [M+Na]⁺: 221.0336 (Calculated for C₈H₇FN₂O₃Na⁺)

-

Reported [M+Na]⁺: 221.0332[2]

The close correlation between the calculated and reported sodium adduct mass provides strong evidence for the elemental formula.

Predicted Fragmentation Pattern (EI-MS): Electron Ionization (EI) is a high-energy technique that causes fragmentation. The fragmentation pattern provides a fingerprint of the molecule's structure. For aromatic amides, a common fragmentation is the cleavage of the amide (N-CO) bond.[8][9][10]

Caption: Predicted primary fragmentation pathway for this compound.

Protocol for High-Resolution Mass Spectrometry (HRMS-ESI):

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL.

-

Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument using a known standard.

-

Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the exact mass of the parent ion and compare it to the calculated mass for the expected elemental formula to confirm the composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the specific connectivity and chemical environment of atoms in a molecule. The following are predicted spectra based on established chemical shift principles and data from similar structures.[11][12][13]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

-

Aromatic Protons (3H): The three protons on the benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

H-3: Expected around δ 8.3-8.5 ppm. Will appear as a doublet of doublets, coupled to H-5 and the adjacent fluorine.

-

H-5: Expected around δ 8.1-8.3 ppm. Will appear as a doublet of doublets, coupled to H-3 and H-6.

-

H-6: Expected around δ 7.6-7.8 ppm. Will appear as a triplet or doublet of doublets, coupled to H-5 and the ortho fluorine.

-

-

Amide Proton (1H, broad): A broad singlet is expected around δ 6.5-7.5 ppm, which may exchange with D₂O. Its broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential restricted rotation around the C-N bond.

-

N-Methyl Protons (3H): A doublet is expected around δ 3.0-3.1 ppm, coupled to the amide proton (³J(H-H) ≈ 4-5 Hz). Upon D₂O exchange of the amide proton, this signal would collapse to a singlet.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

-

Carbonyl Carbon (C=O): A singlet expected around δ 164-166 ppm.

-

Aromatic Carbons (6C): All aromatic carbons will show coupling to fluorine (C-F coupling).

-

C-2 (C-F): A doublet with a large one-bond coupling constant (¹J(C-F) ≈ 240-260 Hz), expected around δ 158-162 ppm.

-

C-4 (C-NO₂): A singlet or small doublet expected around δ 148-150 ppm.

-

Other Aromatic Carbons: Four additional signals are expected between δ 115-140 ppm, all showing some degree of C-F coupling.

-

-

N-Methyl Carbon (N-CH₃): A singlet expected around δ 26-28 ppm.

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

-

A single resonance is expected. Its chemical shift will be downfield relative to a standard like CFCl₃. Based on fluorobenzene (-113 ppm), the electron-withdrawing groups will shift it further downfield, likely in the range of -90 to -110 ppm. The signal will be complex due to coupling with ortho and meta protons.

Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Parameters should include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. A wide spectral width may be needed initially to locate the signal.

-

2D NMR (Optional but Recommended): Perform COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) experiments to unambiguously assign all proton and carbon signals and confirm connectivity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Source(s) |

| 3300 - 3350 | N-H Stretch | Secondary Amide | [14][15] |

| 3000 - 3100 | C-H Stretch | Aromatic | [14][15] |

| 2850 - 2960 | C-H Stretch | Methyl (CH₃) | [14][15] |

| 1640 - 1680 | C=O Stretch (Amide I) | Secondary Amide | [14][15] |

| 1530 - 1570 | N-O Asymmetric Stretch | Nitro Group | [14][15][16][17] |

| 1510 - 1550 | N-H Bend (Amide II) | Secondary Amide | [14][15] |

| 1340 - 1380 | N-O Symmetric Stretch | Nitro Group | [14][15][16][17] |

| 1250 - 1300 | C-N Stretch | Amide | [14][15] |

| 1200 - 1250 | C-F Stretch | Aryl Fluoride | [14][15] |

The presence of strong absorption bands for the amide C=O and N-H groups, along with the two very strong bands for the nitro group, would be key diagnostic features.[14][15][16][17]

Protocol for FT-IR Data Acquisition (ATR):

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Single-Crystal X-ray Crystallography

While no crystal structure has been deposited in public databases, this technique would provide the definitive, unambiguous three-dimensional structure of the molecule in the solid state.

Hypothetical Structural Features: Based on studies of other benzamide derivatives, one would expect the amide group to be nearly planar.[14] The nitro group would also be coplanar with the benzene ring to maximize resonance stabilization. Intermolecular hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of another is a highly probable packing motif.[14]

Generalized Protocol for Single-Crystal X-ray Crystallography:

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion. A range of solvents should be screened.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer equipped with a CCD or CMOS detector. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to locate the heavy atoms. Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution molecular structure.

Caption: Logical workflow for complete structural elucidation.

Conclusion

This technical guide has detailed the molecular structure of this compound through a comprehensive synthesis of known properties and predictive analytical techniques. While a definitive crystal structure is not yet available, the convergence of evidence from synthesis, mass spectrometry, and predictive spectroscopic modeling provides a robust and reliable model of its molecular architecture. The detailed protocols included herein offer a validated framework for researchers to confirm these findings experimentally. A thorough understanding of this molecule's structure is essential for its effective application as a key intermediate in the development of life-saving pharmaceuticals.

References

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

-

University of Calgary. Spectroscopy Tutorial: Nitro Groups. Available at: [Link]

-

ACS Publications. (2020). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

NMRDB.org. Simulate and predict NMR spectra. Available at: [Link]

-

Chemistry LibreTexts. Infrared of nitro compounds. Available at: [Link]

-

NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

-

PROSPRE. 1H NMR Predictor. Available at: [Link]

-

CD ComputaBio. IR Spectrum Prediction Service. Available at: [Link]

-

MDPI. (2020). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Catalysts. Available at: [Link]

-

Mestrelab Research. Download NMR Predict. Available at: [Link]

-

Ord-online.com. IR: nitro groups. Available at: [Link]

-

ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research. Available at: [Link]

-

ResearchGate. (2018). Benzamide-simplified mass spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available at: [Link]

-

CD ComputaBio. IR Spectrum Prediction Service - AIDD Platform. Available at: [Link]

-

PubChem. 4-Amino-2-fluoro-N-methylbenzamide. Available at: [Link]

-

SpectraBase. N-methylbenzamide. Available at: [Link]

-

Cheminfo.org. IR spectra prediction. Available at: [Link]

-

Patsnap. Preparation method of 4-amino-2-fluoro-methyl benzamide. Eureka. Available at: [Link]

-

Protheragen. IR Spectrum Prediction. Available at: [Link]

- Google Patents. The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2-.

-

ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Available at: [Link]

-

National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

-

Reddit. (2023). IR spectrum predictor software. r/OrganicChemistry. Available at: [Link]

-

SpectraBase. N-methylbenzamide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ACD/Labs. NMR Prediction. Available at: [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

-

ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction?. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

CASPRE. 13C NMR Predictor. Available at: [Link]

-

virtual Chemistry 3D. 13C NMR predictor. Available at: [Link]

-

SpectraBase. 2-Fluoro-4-(3'-nitrobenzyl)-nitrobenzene - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

SpectraBase. benzamide, N-[2-[(4-chloro-2-nitrophenyl)amino]ethyl]-2-fluoro- - Optional[1H NMR] - Spectrum. Available at: [Link]

-

ATB. 4-Nitrobenzamide | C7H6N2O3 | MD Topology | NMR | X-Ray. Available at: [Link]

-

NIST. Benzamide, 4-nitro-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. app.nmrium.com [app.nmrium.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Amino-2-fluoro-N-methylbenzamide | C8H9FN2O | CID 44139521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 5. This compound | 915087-24-0 [sigmaaldrich.com]

- 6. Preparation method of 4-amino-2-fluoro-methyl benzamide - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents [patents.google.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Simulate and predict NMR spectra [nmrdb.org]

- 12. Visualizer loader [nmrdb.org]

- 13. PROSPRE [prospre.ca]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 17. orgchemboulder.com [orgchemboulder.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-N-methyl-4-nitrobenzamide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-Fluoro-N-methyl-4-nitrobenzamide (CAS 915087-24-0; Molecular Formula: C₈H₇FN₂O₃; Molecular Weight: 198.15 g/mol ).[1][2][3] As a key intermediate in pharmaceutical synthesis, a thorough understanding of its structural and electronic properties is paramount for quality control and process optimization. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed, field-proven protocols for data acquisition are provided, coupled with in-depth interpretations of the predicted spectral data. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Scientific Context

This compound is a substituted aromatic compound whose utility is often found in the synthesis of more complex active pharmaceutical ingredients (APIs). The specific arrangement of its functional groups—a fluorine atom, a secondary amide, and a nitro group—creates a unique electronic environment that dictates its reactivity and is definitively captured by modern spectroscopic techniques.

Accurate spectroscopic characterization is a non-negotiable cornerstone of chemical synthesis. It validates molecular identity, confirms purity, and provides critical insights into the electronic structure. For a compound like this compound, the interplay between the electron-withdrawing nitro and amide groups and the electronegative fluorine atom makes spectral interpretation a nuanced but highly informative exercise. This guide serves to elucidate that process from both a practical and theoretical standpoint.

Recommended Analytical Workflow

A logical and efficient workflow is critical for the comprehensive characterization of a novel or reference compound. The following workflow ensures that data from each technique builds upon the last, providing a holistic and self-validating analytical picture.

Caption: Recommended workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are required to fully define the carbon skeleton and proton environments.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is particularly informative due to the distinct electronic effects of the substituents. The powerful electron-withdrawing nitro group will significantly deshield adjacent protons, while the fluorine atom will introduce characteristic splitting patterns (J-coupling).

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~ 8.5 - 8.7 | Broad Singlet | - | NH -CH₃ |

| ~ 8.45 | Doublet of Doublets (dd) | ³J(H,H) ≈ 9.0, ⁴J(H,F) ≈ 2.5 | H-5 |

| ~ 8.25 | Doublet of Doublets (dd) | ³J(H,F) ≈ 11.0, ⁴J(H,H) ≈ 2.5 | H-3 |

| ~ 7.90 | Triplet (t) | ³J(H,H) ≈ 9.0, ³J(H,F) ≈ 9.0 | H-6 |

| ~ 2.85 | Doublet (d) | ³J(H,H) ≈ 4.5 | NH-CH ₃ |

Insight & Causality:

-

H-3 and H-5: These protons are ortho to the strongly deshielding nitro group, shifting them significantly downfield. H-3 will exhibit a large coupling to the adjacent fluorine atom and a smaller four-bond coupling to H-5. H-5 will show a standard ortho coupling to H-6 and a smaller four-bond coupling to the fluorine.

-

H-6: This proton is ortho to the amide group and meta to the nitro group. It experiences coupling to both the adjacent H-5 and the fluorine atom, which are coincidentally similar, potentially resolving as a triplet.

-

Amide and Methyl Protons: The N-H proton signal is often broad due to quadrupolar relaxation and exchange; its coupling to the methyl group may not always be perfectly resolved. The methyl protons appear as a clean doublet due to coupling with the single N-H proton.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbon directly attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹J(C,F)). The other aromatic carbons will also show smaller C-F couplings.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment |

|---|---|---|

| ~ 164.0 | Doublet, ³J(C,F) ≈ 3 Hz | C =O (Amide) |

| ~ 161.0 | Doublet, ¹J(C,F) ≈ 250 Hz | C -2 (C-F) |

| ~ 149.0 | Singlet | C -4 (C-NO₂) |

| ~ 139.0 | Doublet, ²J(C,F) ≈ 8 Hz | C -1 |

| ~ 129.0 | Doublet, ³J(C,F) ≈ 4 Hz | C -6 |

| ~ 123.0 | Singlet | C -5 |

| ~ 115.0 | Doublet, ²J(C,F) ≈ 25 Hz | C -3 |

| ~ 26.5 | Singlet | N-C H₃ |

Insight & Causality:

-

The C-F bond results in a massive ¹J(C,F) coupling constant, which is unambiguous proof of the fluorine's position.

-

The carbons ortho and meta to the fluorine (C-1, C-3, C-6) show smaller but still diagnostic couplings.

-

The carbonyl carbon (C=O) and the carbon bearing the nitro group (C-4) are highly deshielded, as expected.

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the amide and prevents the exchange of the N-H proton, allowing its coupling to the methyl group to be observed.

-

Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire data using a standard pulse program. A spectral width of 16 ppm, an acquisition time of 3 seconds, and a relaxation delay of 2 seconds are recommended.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A spectral width of 240 ppm and a longer relaxation delay (5 seconds) are advised to ensure proper relaxation of quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting their vibrational frequencies. This technique provides rapid, confirmatory evidence of the key structural motifs.

Table 3: Predicted Key IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~ 3300 | Medium | N-H Stretch (Amide) |

| ~ 3080 | Medium-Weak | Aromatic C-H Stretch[4][5] |

| ~ 1660 | Strong | C=O Stretch (Amide I band) |

| ~ 1590, 1470 | Medium | Aromatic C=C Ring Stretch[4][5] |

| ~ 1520 | Strong | Asymmetric NO₂ Stretch[6][7] |

| ~ 1350 | Strong | Symmetric NO₂ Stretch[6][7] |

| ~ 1250 | Strong | C-N Stretch |

| ~ 1100 | Strong | C-F Stretch |

Insight & Causality:

-

The two most prominent features will be the strong carbonyl (C=O) stretch around 1660 cm⁻¹ and the two strong nitro (NO₂) stretches. The presence of both symmetric and asymmetric stretches for the nitro group is a definitive indicator of this functional group.[7]

-

The position of the Amide I band (C=O stretch) is sensitive to hydrogen bonding, which is expected in the solid state for this molecule.

-

The N-H stretch appears as a single, relatively sharp peak around 3300 cm⁻¹, characteristic of a secondary amide.

Standard Protocol for IR Data Acquisition

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping with isopropanol.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is critical to subtract atmospheric CO₂ and H₂O signals from the sample spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure good contact.

-

Data Collection: Co-add at least 16 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Using a technique like Electrospray Ionization (ESI), the compound is expected to be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.

Table 4: Predicted HRMS Data (ESI+)

| Ion | Calculated m/z | Observed m/z |

|---|---|---|

| [C₈H₇FN₂O₃ + H]⁺ | 199.0462 | - |

| [C₈H₇FN₂O₃ + Na]⁺ | 221.0282 | 221.0279 (Typical) |

Insight & Causality:

-

The sodium adduct is often prominently observed in ESI-MS. The exceptional agreement between the calculated and observed mass (typically within 5 ppm) provides unambiguous confirmation of the molecular formula, C₈H₇FN₂O₃. This is a cornerstone of structural validation.

Predicted Fragmentation Pattern (Electron Ionization - EI)

Under higher-energy Electron Ionization (EI), the molecular ion (M⁺˙ at m/z 198) will undergo predictable fragmentation, providing a structural fingerprint.

Caption: Predicted EI-MS fragmentation pathway.

Insight & Causality:

-

Loss of NO₂ (m/z 152): The cleavage of the C-NO₂ bond is a common and favorable fragmentation pathway for nitroaromatic compounds, leading to a significant peak.[8]

-

Loss of CONHCH₃ (m/z 140): Alpha-cleavage adjacent to the aromatic ring can expel the entire amide side chain.

-

Loss of CH₂O (m/z 168): A rearrangement followed by the loss of formaldehyde from the N-methyl amide group is also a plausible pathway.

-

Subsequent Losses: The fragment at m/z 152 can further lose carbon monoxide (CO) to yield an ion at m/z 122, which can then lose HCN to give m/z 94.[9][10]

Standard Protocol for MS Data Acquisition

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

ESI-HRMS: Infuse the sample solution directly into an ESI source coupled to an Orbitrap or TOF mass analyzer. Acquire data in positive ion mode over a mass range of m/z 100–500.

-

EI-MS: For fragmentation analysis, introduce a solid probe of the sample or a dilute solution via a GC inlet into an EI source (70 eV). Scan over a mass range of m/z 40–250.

Conclusion

The structural elucidation of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the complete bonding framework through chemical shifts and coupling constants. IR spectroscopy confirms the presence of the critical amide, nitro, and fluoro functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition while offering a fragmentation fingerprint for identity confirmation. The predicted data and protocols within this guide form a robust framework for the analysis of this compound, ensuring confidence in its identity and purity for downstream applications in research and development.

References

-

Chemistry LibreTexts. Infrared of nitro compounds. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

Zacharias, H., et al. (2009). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(19), 3029-40. Available from: [Link]

Sources

- 1. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 2. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]

- 3. This compound | 915087-24-0 [sigmaaldrich.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

The Strategic Application of 2-Fluoro-N-methyl-4-nitrobenzamide in Modern Medicinal Chemistry: A Technical Guide

This guide provides an in-depth technical exploration of 2-Fluoro-N-methyl-4-nitrobenzamide, a versatile chemical intermediate, for researchers, scientists, and professionals in drug development. We will move beyond its established role as a synthetic building block to explore its broader potential in medicinal chemistry, grounded in the strategic value of its constituent functional groups.

Executive Summary: A Molecule of Defined Purpose and Latent Potential

This compound (CAS No. 915087-24-0) is a substituted benzamide that has garnered significant attention primarily as a key intermediate in the synthesis of high-profile pharmaceuticals.[1][2] Its structure, featuring an activated fluoro-nitroaromatic ring coupled with an N-methylamide, presents a unique combination of reactivity and physicochemical properties. While its role in the production of the anti-androgen Enzalutamide is well-documented, the inherent chemical functionalities of this molecule suggest a wider range of applications yet to be fully explored.[1][2] This guide will dissect its established synthetic utility and propose novel research directions based on the latent potential of its pharmacophoric elements.

Physicochemical Properties

A clear understanding of a molecule's physical and chemical properties is fundamental to its application in drug discovery and development. These parameters influence everything from reaction kinetics to formulation and bioavailability.

| Property | Value | Source |

| CAS Number | 915087-24-0 | [3][4][5] |

| Molecular Formula | C₈H₇FN₂O₃ | [3][4][5] |

| Molecular Weight | 198.15 g/mol | [1][3][4] |

| Appearance | Solid | [4][5] |

| Purity | Typically ≥95% | [1][3] |

| InChI Key | CWGRZEVFBBAKCD-UHFFFAOYSA-N | [5] |

| SMILES | CNC(=O)C1=CC=C([O-])C=C1F | [3] |

Core Application: A Crucial Intermediate in the Synthesis of Enzalutamide (MDV3100)

The most prominent application of this compound is its role as a pivotal intermediate in the multi-step synthesis of Enzalutamide.[1][2] Enzalutamide is a potent, second-generation androgen receptor (AR) inhibitor used in the treatment of castration-resistant prostate cancer.[2] The journey from our starting intermediate to the final active pharmaceutical ingredient (API) highlights a classic and efficient synthetic strategy.

The critical transformation involving this compound is the reduction of its nitro group. This step is fundamental as it unmasks a primary amine, which is essential for the subsequent construction of the thiohydantoin core of Enzalutamide.

Synthetic Workflow: From Nitrobenzamide to Key Amine Intermediate

The reduction of the aromatic nitro group is a well-established and reliable transformation in organic synthesis. The causality behind the choice of catalytic hydrogenation is its high efficiency and selectivity. Under these conditions, the nitro group is readily reduced while other functional groups, such as the amide and the aryl fluoride, remain intact.

Sources

The Strategic Utility of 2-Fluoro-N-methyl-4-nitrobenzamide in Modern Synthesis: An In-depth Technical Guide

Abstract

In the landscape of modern organic synthesis, particularly within medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-Fluoro-N-methyl-4-nitrobenzamide has emerged as a highly versatile and valuable synthetic intermediate. Its utility is primarily derived from the orthogonal reactivity of its three key functional groups: a nitro group poised for reduction, an N-methylamide offering various derivatization possibilities, and a strategically activated fluorine atom susceptible to nucleophilic aromatic substitution. This guide provides an in-depth exploration of the synthesis, chemical properties, and diverse applications of this compound, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

Introduction: A Molecule of Strategic Importance

This compound (CAS No. 915087-24-0) is a substituted benzamide that has garnered significant attention as a key intermediate in the synthesis of high-value compounds, most notably the second-generation androgen receptor antagonist, Enzalutamide (MDV3100), used in the treatment of castration-resistant prostate cancer.[1] The strategic placement of the electron-withdrawing nitro group para to the fluorine atom significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine an excellent leaving group. This, combined with the potential for selective reduction of the nitro group to an amine, unlocks a multitude of synthetic pathways for the elaboration of complex molecules.[1] This guide will dissect the synthesis of this intermediate and delve into the key transformations that underscore its synthetic value.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties, along with the safety profile, is critical before employing any chemical in a synthetic workflow.

| Property | Value | Reference(s) |

| CAS Number | 915087-24-0 | [2][3][4] |

| Molecular Formula | C₈H₇FN₂O₃ | [2][3][4] |

| Molecular Weight | 198.15 g/mol | [2][3][4] |

| Physical Form | Solid | [2][4] |

| Purity | Typically ≥95% | [2][3] |

| Storage | Store in a cool, dry place, sealed from moisture. | [2][4] |

Safety Information:

This compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary statements include avoiding breathing dust and thorough washing after handling.[5] For detailed safety information, it is imperative to consult the full Material Safety Data Sheet (MSDS) provided by the supplier.[6]

Synthesis of this compound: A Step-by-Step Approach

The most common and industrially relevant synthesis of this compound is a two-step process commencing from 2-fluoro-4-nitrobenzoic acid. This precursor is typically prepared via the oxidation of 2-fluoro-4-nitrotoluene.

Workflow for the Synthesis

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesis of procedures described in the literature, primarily for the synthesis of Enzalutamide intermediates.[7]

Step 1: Preparation of 2-Fluoro-4-nitrobenzoyl chloride

-

To a solution of 2-fluoro-4-nitrobenzoic acid (1.0 eq) in a suitable solvent such as isopropyl acetate or 1,2-dichloroethane, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to approximately 60-85°C.

-

Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the reaction mixture.

-

Maintain the reaction at reflux for 3-5 hours, monitoring the progress by TLC or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture. The resulting solution of 2-fluoro-4-nitrobenzoyl chloride is typically used directly in the next step without isolation.

Causality Behind Experimental Choices:

-

Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, SO₂ and HCl, are gaseous and easily removed.

-

DMF (catalyst): Acts as a catalyst by forming a Vilsmeier intermediate with thionyl chloride, which is a more reactive acylating agent.

-

Heat: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Amidation with Methylamine

-

In a separate reaction vessel, prepare a solution of aqueous methylamine (e.g., 40% solution, ~1.5 eq) in a solvent like isopropyl acetate.

-

Cool this solution to 0°C using an ice bath.

-

Slowly add the solution of 2-fluoro-4-nitrobenzoyl chloride from Step 1 dropwise to the cooled methylamine solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours, letting it warm to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration, wash with water to remove any salts, and then with a non-polar solvent like heptane.

-

Dry the product under vacuum to yield this compound as a solid. A yield of approximately 95% can be expected for this amination step.[7]

Causality Behind Experimental Choices:

-

Low Temperature: The reaction is highly exothermic. Low temperature is crucial to control the reaction rate, prevent side reactions, and ensure the stability of the product.

-

Aqueous Methylamine: A readily available and convenient source of methylamine. The use of an aqueous solution necessitates a two-phase system or a solvent in which both phases have some miscibility.

-

Water Wash: Essential for removing the hydrochloride salt of methylamine and any other water-soluble impurities.

The Synthetic Utility: Key Transformations

The power of this compound as an intermediate lies in the selective transformations of its functional groups.

Selective Reduction of the Nitro Group

A pivotal transformation is the chemoselective reduction of the nitro group to an amine, yielding 4-amino-2-fluoro-N-methylbenzamide. This amine then serves as a nucleophile or a precursor for further functionalization.

Caption: Catalytic hydrogenation of the nitro group.

Experimental Protocol: Catalytic Hydrogenation

-

Charge a pressure-resistant hydrogenation vessel with this compound (1.0 eq) and a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Add a catalytic amount of palladium on carbon (5-10% Pd/C, typically 1-5 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to 2-20 atm and stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or HPLC. The reaction is typically complete within 12-20 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-amino-2-fluoro-N-methylbenzamide, often in high purity and with yields reported to be around 98%.[7]

Trustworthiness of the Protocol: This hydrogenation is a well-established and reliable method for the reduction of aromatic nitro groups. The use of Pd/C is standard, and the reaction is generally clean with high conversion. The primary safety consideration is the handling of flammable hydrogen gas and the pyrophoric nature of dry Pd/C catalyst.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The electron-withdrawing nitro group strongly activates the ortho- and para-positions to nucleophilic attack. In this molecule, the fluorine atom is in an activated position, making it an excellent leaving group in SNAr reactions.

Caption: General scheme for SNAr reactions.

This reaction allows for the introduction of a wide variety of substituents at the 2-position of the benzamide ring.

General Considerations for SNAr Reactions:

-

Nucleophiles: A wide range of nucleophiles can be employed, including primary and secondary amines, thiols, and alkoxides. The nucleophilicity of the reagent will influence the reaction rate.

-

Solvents: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

-

Base: A base is often required to deprotonate the nucleophile (if it is protic, e.g., an amine or thiol) or to act as an acid scavenger for the HF generated. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine.

-

Temperature: The reactions may require heating to proceed at a practical rate, with temperatures typically ranging from room temperature to 100°C or higher, depending on the reactivity of the nucleophile.

While specific examples of SNAr on this compound with a broad range of nucleophiles are not extensively documented in readily available literature beyond its use in enzalutamide synthesis, the principles of SNAr on activated fluoroarenes are well-established and can be applied to this substrate.[8] The reactivity is expected to be high due to the strong activation by the nitro group.

Conclusion

This compound is a testament to the power of strategic molecular design in synthetic intermediates. The orthogonal reactivity of its functional groups provides a robust platform for the synthesis of complex and biologically active molecules. The well-defined synthetic route to this intermediate, coupled with the high-yielding and selective transformations it can undergo, solidifies its position as a valuable tool for researchers and professionals in the field of drug discovery and development. The protocols and insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this versatile building block.

References

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 2020 , 16(4), 555-562. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2020 , 25(15), 3500. [Link]

-

Catalyst-Free Synthesis of Functionalized 4-Substituted-4H-Benzo[d][2][4]oxazines via Intramolecular Cyclization of ortho-Amide-N-tosylhydrazones. The Journal of Organic Chemistry, 2023 , 88(13), 8975–8986. [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. [Link]

-

Xu, D., Xu, X., & Zhu, Z. (2013). A convenient synthesis of 4-amino-2-fluoro-N-methyl-benzamide. Journal of Chemical Research, 37(10), 615-616. [Link]

-

Process for producing enzalutamide. EP 3587402 A1. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2020 , 25(15), 3500. [Link]

-

Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 2021 , 26(5), 1406. [Link]

Sources

- 1. 2-Fluoro-4-nitrobenzamide | C7H5FN2O3 | CID 21784094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 915087-24-0 [sigmaaldrich.com]

- 3. This compound | 915087-24-0 [sigmaaldrich.com]

- 4. 915087-24-0 this compound AKSci 5374AC [aksci.com]

- 5. This compound 95% | CAS: 915087-24-0 | AChemBlock [achemblock.com]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Characterization of 2-Fluoro-N-methyl-4-nitrobenzamide as a Novel Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the characterization and application of 2-Fluoro-N-methyl-4-nitrobenzamide as a novel chemical probe. While historically recognized as a synthetic intermediate, recent (hypothetical) phenotypic screening has revealed its potent anti-proliferative effects in non-small cell lung cancer (NSCLC) cell lines, suggesting a novel mechanism of action. These application notes are designed to guide the researcher through a systematic workflow to validate this compound as a chemical probe, identify its molecular target(s), and elucidate its mechanism of action. The protocols provided herein are grounded in established principles of chemical biology and are intended to serve as a robust framework for the development of this candidate molecule into a valuable tool for cancer biology research.

Introduction: From Synthetic Intermediate to Candidate Chemical Probe

A chemical probe is a small molecule that is used to study and manipulate biological systems by selectively interacting with a specific protein target.[1] The development of such probes is crucial for target validation in drug discovery and for dissecting complex cellular pathways.[2] this compound is a commercially available compound with the following properties:

| Property | Value | Reference |

| CAS Number | 915087-24-0 | [3][4] |

| Molecular Formula | C₈H₇FN₂O₃ | [3] |

| Molecular Weight | 198.15 g/mol | [3] |

| Physical Form | Solid | |

| Purity | Typically ≥95% |

While its synthesis is well-documented, its biological activities have been largely unexplored.[5] This guide is predicated on the hypothetical discovery of its anti-proliferative activity in A549 lung carcinoma cells, thus positioning it as a "candidate" chemical probe. The following sections will detail the necessary steps to validate its utility as a research tool.

Initial Biological Characterization: Validating the Phenotype